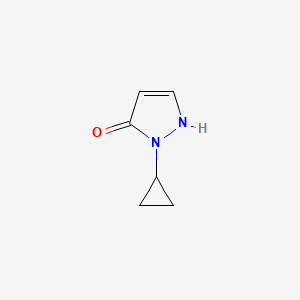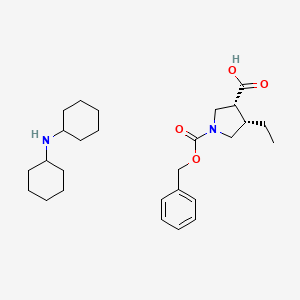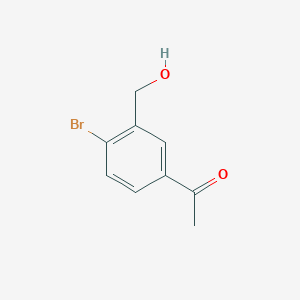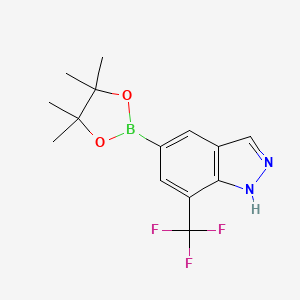
4-Amino-N'-(4-methylcyclohexylidene)benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide is a chemical compound with the molecular formula C14H20N2O2S. It is known for its unique structure, which includes an amino group, a sulfonohydrazide group, and a cyclohexylidene moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide typically involves the reaction of 4-amino-N-[(4-methylcyclohexylidene)amino]benzenesulfonamide with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to enhance reaction rates. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfonic acid derivatives, while reduction reactions may yield amine derivatives .
Applications De Recherche Scientifique
4-Amino-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Amino-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4-Amino-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide include:
- 4-amino-N-[(4-methylcyclohexylidene)amino]benzenesulfonamide
- Benzenesulfonic acid, 4-amino-, 2-(4-methylcyclohexylidene)hydrazide
Uniqueness
What sets 4-Amino-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
5448-72-6 |
|---|---|
Formule moléculaire |
C13H19N3O2S |
Poids moléculaire |
281.38 g/mol |
Nom IUPAC |
4-amino-N-[(4-methylcyclohexylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C13H19N3O2S/c1-10-2-6-12(7-3-10)15-16-19(17,18)13-8-4-11(14)5-9-13/h4-5,8-10,16H,2-3,6-7,14H2,1H3 |
Clé InChI |
VFVBWOASORDSSF-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(=NNS(=O)(=O)C2=CC=C(C=C2)N)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Imidazoline, 2-[2-(p-chlorobenzyl)-2-nitrosohydrazino]-](/img/structure/B13995565.png)

![(4-Methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanone](/img/structure/B13995570.png)
![2-[(5,5-Dimethyl-3-oxo-2-phenacylcyclohexen-1-yl)amino]guanidine](/img/structure/B13995578.png)
![7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy-](/img/structure/B13995582.png)



![1-Isoquinolinemethanol,a-[(methylsulfinyl)methyl]-a-phenyl-](/img/structure/B13995609.png)

